molecular formula C8H5FIN B596129 4-Fluoro-5-iodo-1H-indole CAS No. 1240113-40-9

4-Fluoro-5-iodo-1H-indole

Cat. No.: B596129
CAS No.: 1240113-40-9
M. Wt: 261.038
InChI Key: CBYZOJLRQMRDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-5-iodo-1H-indole is a halogenated indole derivative, characterized by the presence of both fluorine and iodine atoms on the indole ring. Indole derivatives are significant in various fields due to their biological and chemical properties. The unique substitution pattern of this compound makes it a valuable compound for research and industrial applications .

Preparation Methods

The synthesis of 4-Fluoro-5-iodo-1H-indole can be achieved through various synthetic routes One common method involves the halogenation of indole derivativesThe reaction conditions often require the use of specific reagents such as iodine and fluorine sources, along with catalysts to facilitate the halogenation process .

Industrial production methods for this compound may involve large-scale halogenation reactions, optimized for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds .

Chemical Reactions Analysis

4-Fluoro-5-iodo-1H-indole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Fluoro-5-iodo-1H-indole has diverse applications in scientific research:

Properties

IUPAC Name

4-fluoro-5-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FIN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYZOJLRQMRDKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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